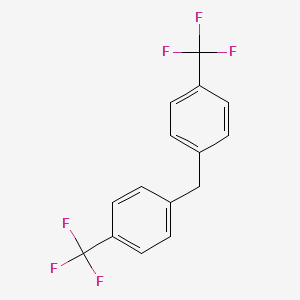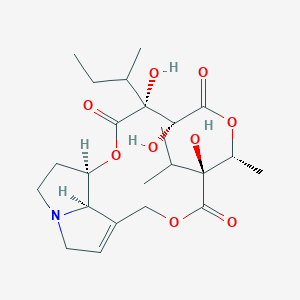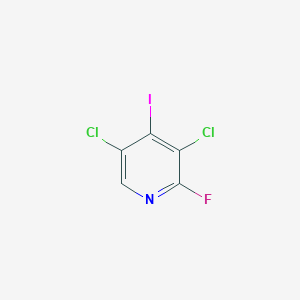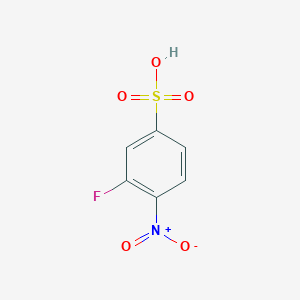
1-Tert-butyl-4-(isothiocyanatomethyl)benzene
Vue d'ensemble
Description
1-Tert-butyl-4-(isothiocyanatomethyl)benzene is an organic compound with the molecular formula C12H15NS It is characterized by a tert-butyl group attached to a benzene ring, which is further substituted with an isothiocyanatomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene typically involves the reaction of 1-tert-butyl-4-(chloromethyl)benzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the formation of the desired isothiocyanate compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Tert-butyl-4-(isothiocyanatomethyl)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols can react with the isothiocyanate group under mild conditions to form corresponding ureas, carbamates, and thiocarbamates.
Oxidizing Agents: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Major Products Formed
Ureas: Reaction with amines.
Carbamates: Reaction with alcohols.
Thiocarbamates: Reaction with thiols.
Sulfoxides and Sulfones: Oxidation products.
Applications De Recherche Scientifique
1-Tert-butyl-4-(isothiocyanatomethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used to modify biomolecules, such as proteins, through the formation of stable thiourea linkages.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to the formation of thiourea linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tert-butyl-4-(chloromethyl)benzene: Precursor in the synthesis of 1-Tert-butyl-4-(isothiocyanatomethyl)benzene.
1-Tert-butyl-4-(aminomethyl)benzene: Similar structure but with an amino group instead of an isothiocyanate group.
1-Tert-butyl-4-(hydroxymethyl)benzene: Contains a hydroxyl group instead of an isothiocyanate group.
Uniqueness
This compound is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and potential applications compared to its analogs. The isothiocyanate group allows for the formation of stable thiourea linkages, making it valuable in various chemical and biological applications.
Propriétés
IUPAC Name |
1-tert-butyl-4-(isothiocyanatomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS/c1-12(2,3)11-6-4-10(5-7-11)8-13-9-14/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKWITCBFDFVKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564196 | |
| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31088-81-0 | |
| Record name | 1-tert-Butyl-4-(isothiocyanatomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1611279.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)





